2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-methoxybenzylbromide with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of anhydrous potassium carbonate in dry acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research suggests it may have anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-((4-Tert-butylbenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole: This compound has a similar structure but with a tert-butyl group instead of a methyl group.
2-((3-Methoxybenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole: This compound has a methoxy group on the benzyl ring instead of a methyl group.
Uniqueness
2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS3/c1-13-4-3-5-15(10-13)12-23-18-20-19-17(24-18)22-11-14-6-8-16(21-2)9-7-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXPTGCZGMQOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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